Dichlorprop-butotyl

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butoxyethyl 2-(2,4-dichlorophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2O4/c1-3-4-7-19-8-9-20-15(18)11(2)21-14-6-5-12(16)10-13(14)17/h5-6,10-11H,3-4,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMJQZVNCFTQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041858 | |

| Record name | Dichlorprop butoxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53404-31-2 | |

| Record name | Dichlorprop butotyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53404-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorprop-butotyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053404312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-(2,4-dichlorophenoxy)-, 2-butoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorprop butoxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyethyl 2-(2,4-dichlorophenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORPROP-BUTOTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/965SJM9774 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dichlorprop-butotyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dichlorprop-butotyl chemical structure and properties

An In-Depth Technical Guide to Dichlorprop-butotyl

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a phenoxypropionic herbicide. Designed for researchers, chemists, and toxicologists, this document delves into the compound's chemical structure, physicochemical properties, mechanism of action, analytical methodologies, and its toxicological and environmental profile.

Chemical Identity and Structure

This compound is the 2-butoxyethyl ester of dichlorprop.[1][2][3] Dichlorprop itself is a chiral molecule, and its herbicidal activity is primarily associated with the (R)-enantiomer (also known as dichlorprop-P).[4][5] this compound is typically produced and sold as a racemic mixture, containing both the (R)- and (S)-enantiomers.[4]

-

IUPAC Name : 2-butoxyethyl (2RS)-2-(2,4-dichlorophenoxy)propionate[2][4]

-

CAS Name : 2-butoxyethyl 2-(2,4-dichlorophenoxy)propanoate[2]

-

Synonyms : 2,4-DP butoxyethyl ester, Dichlorprop butoxyethyl ester, Weedone 2,4-DP[1][7][8]

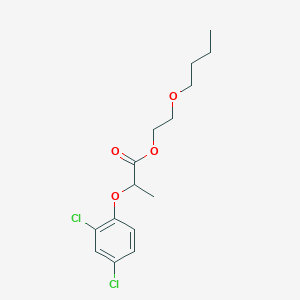

Chemical Structure Diagram

The structure consists of a 2,4-dichlorophenoxy group linked to a propionate moiety, which is then esterified with 2-butoxyethanol.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental behavior and for developing analytical methods.

| Property | Value | Source |

| Physical State | Colorless to light yellow liquid | [9] |

| Melting Point | -5.0 °C | [9] |

| Boiling Point | 337.0 °C | [9] |

| Water Solubility | 1.049 mg/L at 25 °C (estimated) | [1] |

| Vapor Pressure | 4.05 x 10⁻⁶ mm Hg at 25 °C (estimated) | [1][7] |

| LogP (XLogP3) | 4.9 | [1] |

| Henry's Law Constant | 1.42 x 10⁻⁷ atm-m³/mol at 25 °C (estimated) | [1] |

| Density | 1.2 g/cm³ | [9] |

Note: Some values are estimated due to limited experimental data for this specific ester.

Synthesis and Formulation

Synthesis Rationale: this compound is synthesized via a two-step process. First, the parent acid, dichlorprop, is produced. The commercial production of dichlorprop involves reacting 2,4-dichlorophenol with an alkylating agent like propylene oxide to form the phenoxypropanoic acid backbone.[10] Subsequently, to enhance lipophilicity and facilitate penetration through plant cuticles, the dichlorprop acid is esterified with 2-butoxyethanol to yield this compound. This esterification increases its effectiveness as a herbicide compared to the salt forms.

Formulation: this compound, like its parent compound, is often supplied as an emulsifiable concentrate.[11] This formulation allows the oily active ingredient to be mixed with water to form a stable emulsion for field application, ensuring uniform coverage on target weeds.

Mechanism of Action: Synthetic Auxin Activity

This compound is a selective, systemic herbicide belonging to the phenoxyalkanoic acid class.[4] Its herbicidal activity stems from its function as a synthetic auxin.[4][10]

Causality of Herbicidal Action:

-

Uptake and Translocation: After application, the lipophilic ester form of this compound is readily absorbed through the leaves of broadleaf weeds.[4] Inside the plant, it is hydrolyzed to the active dichlorprop acid. This active form is then transported systemically via the phloem to areas of active growth, such as the meristems in shoots and roots.[4][10]

-

Auxin Mimicry: The dichlorprop acid mimics the natural plant hormone indole-3-acetic acid (IAA), or auxin. It binds to auxin receptors, leading to an overstimulation of auxin-regulated genes.

-

Uncontrolled Growth: This overstimulation results in uncontrolled, unsustainable cell division and elongation. It disrupts normal plant growth processes, causing characteristic symptoms like stem and leaf twisting (epinasty), tissue malformation, and eventual plant death.[4][10]

The selectivity for broadleaf weeds over grasses is attributed to differences in vascular structure, metabolism, and translocation between the two plant types.

Signaling Pathway Diagram

Sources

- 1. echemi.com [echemi.com]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound [drugfuture.com]

- 4. This compound [sitem.herts.ac.uk]

- 5. Dichlorprop-P (Ref: BAS 044H) [sitem.herts.ac.uk]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 2-(2,4-Dichlorophenoxy)propionic acid butoxyethyl ester | C15H20Cl2O4 | CID 62037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

- 11. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Dichlorprop-butotyl as a Synthetic Auxin

Introduction

Synthetic auxins, including the phenoxypropionic acid derivative this compound, represent a class of herbicides critical to modern agriculture. Their efficacy lies in their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), thereby disrupting normal physiological processes and leading to uncontrolled growth and eventual plant death in susceptible species.[1] This guide provides a comprehensive technical overview of the mechanism of action of this compound, from its initial perception by cellular receptors to the downstream molecular and physiological consequences. Understanding these intricate pathways is paramount for the development of more selective and effective herbicides and for mitigating potential off-target effects.

This compound, a butoxyethyl ester of dichlorprop, is a selective, systemic herbicide absorbed through the leaves and translocated to the roots.[2] It primarily targets broadleaf weeds.[3] The herbicidal activity of dichlorprop is mainly attributed to its (R)-enantiomer.[2][3]

Part 1: Molecular Perception and Signal Transduction

The primary mode of action for this compound, like other synthetic auxins, commences with its binding to specific auxin receptors. This initial interaction triggers a cascade of molecular events that ultimately leads to the herbicidal effects.

The TIR1/AFB Receptor Complex: The Gateway to Auxin Signaling

The central players in auxin perception are the F-box proteins of the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) family.[4][5] These proteins act as substrate receptors within an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[6] The binding of an auxin, be it natural or synthetic, to the TIR1/AFB proteins is the critical first step in the signaling pathway.[5]

Dichlorprop, the active form of this compound, has been shown to bind to TIR1/AFB receptors.[4] While its binding affinity may be lower than that of the natural auxin IAA, it is significant enough to initiate the downstream signaling cascade.[4] Notably, different synthetic auxins can exhibit preferential binding to specific members of the TIR1/AFB family, which may contribute to their varying herbicidal activities and species selectivity.[4][7][8] Studies have indicated that dichlorprop shows significantly higher binding to TIR1 compared to other phenoxy-carboxylate auxins like 2,4-D and MCPA.[4]

The "Molecular Glue" Mechanism and Degradation of Aux/IAA Repressors

The binding of this compound to the TIR1/AFB receptor acts as a "molecular glue," stabilizing the interaction between the receptor and a family of transcriptional repressors known as Aux/IAA proteins.[6] This stabilized complex is then recognized by the SCF E3 ubiquitin ligase, leading to the polyubiquitination of the Aux/IAA repressor.[5][6]

Ubiquitinated Aux/IAA proteins are subsequently targeted for degradation by the 26S proteasome.[5][6] The removal of these repressors is the pivotal event that unleashes the transcriptional activity of Auxin Response Factors (ARFs).

Activation of Auxin Response Factors (ARFs) and Gene Expression

ARFs are transcription factors that bind to specific DNA sequences called Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.[5] In the absence of auxin, Aux/IAA proteins bind to ARFs, preventing them from activating gene transcription.[5] The degradation of Aux/IAA proteins frees ARFs to regulate the expression of a multitude of genes involved in plant growth and development.[6]

The sustained and excessive activation of ARFs by synthetic auxins like this compound leads to a massive and uncontrolled upregulation of auxin-responsive genes. This aberrant gene expression is the underlying cause of the subsequent physiological disruptions.[1]

Signaling Pathway Diagram

Caption: this compound signaling pathway.

Part 2: Downstream Physiological and Herbicidal Effects

The dysregulation of gene expression initiated by this compound manifests in a variety of observable and ultimately lethal physiological effects in susceptible plants.

Hormonal Imbalance and Ethylene Production

One of the rapid consequences of synthetic auxin application is the overproduction of ethylene.[6] The expression of genes encoding enzymes in the ethylene biosynthesis pathway, such as ACC synthase, is upregulated.[6] This surge in ethylene contributes significantly to the epinastic (downward bending of leaves) and twisting growth responses characteristic of auxin herbicide injury.[9]

Uncontrolled Cell Division and Elongation

Synthetic auxins stimulate uncontrolled and disorganized cell division and elongation in the vascular tissues, particularly the phloem and cambium.[1] This leads to the formation of callus-like tissues, stem swelling, and the disruption of normal vascular function, impairing the transport of water and nutrients.

Induction of Abscisic Acid (ABA) Biosynthesis

Recent research has revealed a crucial link between auxin overload and the biosynthesis of abscisic acid (ABA), a stress hormone that generally inhibits growth.[6][10] Synthetic auxins can induce the expression of key enzymes in the ABA biosynthesis pathway, leading to an accumulation of ABA.[6] This ABA accumulation is thought to play a significant role in the growth inhibition and senescence observed in plants treated with auxin herbicides.[10]

Ferroptosis-like Cell Death

A novel aspect of the Dichlorprop mechanism of action is the induction of a form of programmed cell death known as ferroptosis.[11] Studies on the (R)-enantiomer of dichlorprop have shown that it triggers the accumulation of reactive oxygen species (ROS) and iron in an iron-dependent manner.[11] This leads to lipid peroxidation and disruption of cell membrane integrity, ultimately causing cell death.[11] This ferroptosis-like pathway represents a distinct and important component of the overall phytotoxicity of Dichlorprop.[11]

Summary of Physiological Effects

| Physiological Effect | Underlying Mechanism | Key Molecular Players |

| Epinasty and Twisting | Overproduction of ethylene | ACC synthase |

| Stem Swelling and Callus Growth | Uncontrolled cell division and elongation | Genes regulating cell cycle and expansion |

| Growth Inhibition and Senescence | Induction of ABA biosynthesis | Enzymes in the ABA synthesis pathway |

| Cell Death | Induction of ferroptosis-like processes | Reactive oxygen species (ROS), iron, lipid peroxides |

Part 3: Experimental Protocols for Studying this compound's Mechanism of Action

Investigating the intricate mechanism of synthetic auxins requires a combination of in vitro and in vivo experimental approaches. The following protocols provide a framework for key experiments.

In Vitro Receptor Binding Assay (Surface Plasmon Resonance - SPR)

Objective: To quantify the binding affinity of Dichlorprop to TIR1/AFB receptors.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins from E. coli or insect cells.

-

Immobilization: Covalently immobilize the purified TIR1/AFB protein onto a sensor chip.

-

Analyte Injection: Prepare a series of concentrations of Dichlorprop in a suitable running buffer. Inject the Dichlorprop solutions over the sensor chip surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of Dichlorprop binding to the immobilized receptor.

-

Data Analysis: Fit the binding data to a suitable kinetic model to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).[4]

Aux/IAA Degradation Assay (in vivo)

Objective: To demonstrate that Dichlorprop promotes the degradation of Aux/IAA repressor proteins.

Methodology:

-

Plant Material: Use transgenic Arabidopsis thaliana lines expressing an Aux/IAA protein fused to a reporter gene (e.g., GUS or LUCIFERASE).

-

Treatment: Treat seedlings with a range of this compound concentrations or a control solution.

-

Protein Extraction: Harvest plant tissues at various time points after treatment and extract total proteins.

-

Western Blot Analysis: Separate the extracted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody specific to the reporter protein (GUS or LUCIFERASE) to visualize the levels of the Aux/IAA fusion protein.

-

Quantification: Quantify the band intensities to determine the relative amount of the Aux/IAA protein remaining at each time point and concentration. A decrease in the protein level indicates degradation.

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

Objective: To measure the changes in the expression of auxin-responsive genes following this compound treatment.

Methodology:

-

Plant Treatment: Treat susceptible plant seedlings with this compound or a control solution.

-

RNA Extraction: Harvest tissues at different time points and extract total RNA.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qRT-PCR: Perform qRT-PCR using primers specific for target auxin-responsive genes (e.g., GH3, SAURs) and a reference gene for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.[12][13][14]

Experimental Workflow Diagram

Sources

- 1. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 2. This compound [sitem.herts.ac.uk]

- 3. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

- 4. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Receptor for Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 9. Growth regulator herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]

- 10. researchgate.net [researchgate.net]

- 11. New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Changes in gene expression due to chronic exposure to environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Dichlorprop-butotyl via Fischer Esterification

Abstract

This technical guide provides an in-depth exploration of the synthesis pathway for Dichlorprop-butotyl, a significant herbicide, from its carboxylic acid precursor, Dichlorprop. The document is structured to provide researchers, chemists, and professionals in agrochemical development with a comprehensive understanding of the reaction, grounded in the principles of Fischer-Speier esterification. We will dissect the underlying reaction mechanism, rationalize the selection of reagents and catalysts, detail a step-by-step experimental protocol, and discuss methods for purification and characterization. The guide emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction: Dichlorprop and the Rationale for Esterification

Dichlorprop, chemically known as (RS)-2-(2,4-dichlorophenoxy)propanoic acid, is a selective, systemic herbicide belonging to the chlorophenoxy family.[1][2] It functions as a synthetic auxin, a type of plant growth regulator, which causes uncontrolled growth and eventual death in broadleaf weeds.[1][3] Dichlorprop possesses a chiral center, and it has been established that herbicidal activity resides almost exclusively in the (R)-enantiomer, also known as Dichlorprop-P.[1][2]

While effective in its acidic form, Dichlorprop is often converted into its ester derivatives to modify its physicochemical properties. The synthesis of this compound, the 2-butoxyethyl ester of Dichlorprop, is a prime example of this strategy.[4][5] Esterification can enhance the lipophilicity of the molecule, which may facilitate more rapid penetration of the waxy cuticle on plant leaves, potentially improving uptake and efficacy.[6] The resulting compound, this compound, is a derivative used to achieve these modified application characteristics.[7] This guide focuses on its synthesis from the parent acid.

The Synthesis Pathway: Fischer-Speier Esterification

The conversion of Dichlorprop to this compound is a classic example of a Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (Dichlorprop) with an alcohol (2-butoxyethanol) to produce an ester (this compound) and water.

Reaction: (RS)-2-(2,4-dichlorophenoxy)propanoic acid + 2-Butoxyethanol ⇌ (RS)-2-Butoxyethyl 2-(2,4-dichlorophenoxy)propionate + Water

Mechanistic Insights and Causality

Understanding the mechanism is paramount to optimizing the reaction. The process is an equilibrium, and successful synthesis hinges on pushing this equilibrium toward the product side.

-

Catalyst Activation: The reaction is initiated by a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[8][9] The catalyst's role is to protonate the carbonyl oxygen of the Dichlorprop's carboxylic acid group.[10] This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This activation step is critical; without the catalyst, the reaction would proceed at an impractically slow rate.

-

Nucleophilic Attack: The alcohol, 2-butoxyethanol, acts as the nucleophile. An oxygen lone pair from its hydroxyl group attacks the activated carbonyl carbon. This step forms a tetrahedral intermediate.[10]

-

Proton Transfer & Water Elimination: A series of proton transfers occurs, culminating in the formation of a good leaving group (-OH₂⁺). This water molecule is subsequently eliminated, and the carbonyl double bond is reformed.

-

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the final ester product, this compound.[10]

Driving the Equilibrium: The Principle of Le Châtelier

As an equilibrium reaction, the accumulation of the water byproduct would eventually slow and reverse the reaction, leading to poor yields. To ensure a high conversion rate, the water must be continuously removed from the reaction mixture as it is formed. The most common and industrially viable method is azeotropic distillation using a Dean-Stark apparatus.

-

Choice of Solvent: A solvent such as toluene or xylene is chosen for this purpose.[8] These solvents are immiscible with water and form a minimum-boiling azeotrope with it. When the reaction mixture is heated to reflux, this azeotrope boils and enters the Dean-Stark trap. Upon condensation, the denser water separates and is collected in the bottom of the trap, while the lighter, water-immiscible solvent overflows and returns to the reaction flask. This physical separation effectively removes the water byproduct, driving the reaction to completion in accordance with Le Châtelier's principle.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established principles of Fischer esterification for similar compounds.[8] Researchers must adapt quantities and conditions based on their specific equipment and scale.

Materials & Reagents:

-

Dichlorprop (C₉H₈Cl₂O₃)

-

2-Butoxyethanol (C₆H₁₄O₂)

-

Toluene (Anhydrous)

-

Sulfuric Acid (H₂SO₄, concentrated)

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dean-Stark trap

-

Magnetic stirrer and heat source (heating mantle)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Methodology

-

Reactor Setup: Assemble a clean, dry three-neck flask with a magnetic stir bar, a reflux condenser fitted with a Dean-Stark trap, and a stopper. Ensure all joints are properly sealed.

-

Charging Reactants: To the flask, add Dichlorprop (1.0 eq.), 2-butoxyethanol (1.2-1.5 eq.), and toluene (approx. 2-4 mL per gram of Dichlorprop). A slight excess of the alcohol is used to help shift the equilibrium towards the product.

-

Catalyst Addition: Begin stirring the mixture. Carefully and slowly add the catalyst, concentrated sulfuric acid (0.01-0.02 eq.), to the stirring solution. An exothermic reaction may be observed.

-

Azeotropic Reflux: Heat the mixture to a steady reflux using the heating mantle. Toluene and water will begin to co-distill and collect in the Dean-Stark trap. The reaction is typically monitored by the amount of water collected in the trap. The theoretical volume of water should be calculated beforehand. The reaction is generally complete within 2-5 hours, or when water ceases to collect.[8]

-

Reaction Quench & Neutralization: Once the reaction is complete, cool the flask to room temperature. Carefully transfer the reaction mixture to a separatory funnel. Slowly add a 5% sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Caution: CO₂ evolution will cause pressure buildup; vent the funnel frequently. Continue adding the basic solution until the effervescence ceases and the aqueous layer is neutral or slightly basic (test with pH paper).

-

Aqueous Workup: Allow the layers to separate. Drain and discard the lower aqueous layer. Wash the organic layer sequentially with water and then with brine to remove any remaining salts or water-soluble impurities.

-

Drying and Solvent Removal: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent. Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is this compound. For high purity, the product should be purified via vacuum distillation to separate it from unreacted alcohol and other high-boiling impurities.[8]

Data Presentation

The following table summarizes key properties of the primary reactant and the final product.

| Property | Dichlorprop[1] | This compound[4][7] |

| IUPAC Name | (RS)-2-(2,4-dichlorophenoxy)propanoic acid | 2-butoxyethyl 2-(2,4-dichlorophenoxy)propanoate |

| Molecular Formula | C₉H₈Cl₂O₃ | C₁₅H₂₀Cl₂O₄ |

| Molar Mass | 235.06 g/mol | 335.22 g/mol |

| Appearance | White solid | Colorless to light yellow liquid |

| Function | Carboxylic Acid (Reactant) | Ester (Product) |

Visualization of the Synthesis Pathway

The following diagram illustrates the overall chemical transformation from Dichlorprop to this compound.

Caption: Fischer esterification of Dichlorprop with 2-butoxyethanol.

Conclusion

The synthesis of this compound from Dichlorprop is a robust and well-understood chemical process rooted in the principles of acid-catalyzed esterification. Success in this synthesis is dictated by a firm grasp of the reaction equilibrium and the effective implementation of techniques, such as azeotropic water removal, to drive the reaction to completion. By understanding the causal relationships between catalyst choice, reaction conditions, and purification methods, researchers can reliably and efficiently produce this important herbicidal ester for further study and application.

References

-

PubChem. 2-(2,4-Dichlorophenoxy)propionic acid butoxyethyl ester. National Center for Biotechnology Information.

-

Wikipedia. Dichlorprop.

-

ECHEMI. Buy this compound from JHECHEM CO LTD.

-

Global Substance Registration System (GSRS). This compound.

-

Google Patents. CN103772201A - Preparation method for 2,4-D butyl ester.

-

Reaxis Inc. Catalysts for Esterification Reactions.

-

Compendium of Pesticide Common Names. This compound data sheet.

-

PubChem. Dichlorprop. National Center for Biotechnology Information.

-

ESSLAB. Dichlorprop-butoxyethyl ester.

-

ResearchGate. The synthesis of dichlorprop anno 1950.

-

Google Patents. EP3782728A1 - Catalyst for use in esterification reaction and method for catalyzing...

-

Google Patents. CN101304657A - Solvent-free formulation of dichlorpyr butoxyethyl ester.

-

Dorf Ketal. Catalysts for Esterification and Transesterification Reactions.

-

AERU, University of Hertfordshire. Dichlorprop (Ref: RD 406).

-

MDPI. In Vitro Rooting of Poplar: Effects and Metabolism of Dichlorprop Auxin Ester Prodrugs.

-

Chemistry For Everyone (YouTube). What Is The Role Of A Catalyst In The Esterification Process?.

-

Australian Pesticides and Veterinary Medicines Authority. Public Release Summary - DICHLORPROP-P in the product NUFARM CORASIL PLANT GROWTH REGULATOR.

-

Google Patents. CN110317163A - The preparation method of Triclopyr butoxyethyl.

-

AERU, University of Hertfordshire. Triclopyr-butotyl.

-

ECHEMI. Esterification reaction.

-

Google Patents. CN102295597A - Preparation method of triclopyr butoxyethyl ester.

-

Google Patents. CN103274925B - Preparation method of 2,4,-dichlorphenoxyacetic acid.

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

-

2,4-Dichlorophenoxyacetic acid.

Sources

- 1. Dichlorprop - Wikipedia [en.wikipedia.org]

- 2. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

- 3. deq.mt.gov [deq.mt.gov]

- 4. 2-(2,4-Dichlorophenoxy)propionic acid butoxyethyl ester | C15H20Cl2O4 | CID 62037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. mdpi.com [mdpi.com]

- 7. echemi.com [echemi.com]

- 8. CN103772201A - Preparation method for 2,4-D butyl ester - Google Patents [patents.google.com]

- 9. CN110317163A - The preparation method of Triclopyr butoxyethyl - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

The Environmental Trajectory of Dichlorprop-butotyl: A Technical Guide to its Fate and Transformation

An In-depth Whitepaper for Researchers and Environmental Scientists

The widespread use of phenoxy herbicides in modern agriculture necessitates a thorough understanding of their environmental fate to ensure ecological safety and regulatory compliance. Dichlorprop-butotyl, a butoxyethyl ester of the chiral herbicide Dichlorprop, is subject to a series of transformation processes upon its release into the environment. This technical guide provides a comprehensive overview of the environmental fate of this compound, detailing its degradation pathways, the mobility of its transformation products, and the experimental methodologies used to assess its environmental impact.

Physicochemical Characteristics of this compound and its Core Metabolites

The environmental behavior of this compound is intrinsically linked to its physicochemical properties and those of its principal degradation products: Dichlorprop and 2,4-dichlorophenol. The butoxyethyl ester form influences its initial partitioning and transport, while the properties of the subsequent metabolites govern their ultimate environmental distribution and persistence.

| Property | This compound | Dichlorprop | 2,4-Dichlorophenol | 2-Butoxyethanol |

| Molecular Formula | C₁₅H₂₀Cl₂O₄ | C₉H₈Cl₂O₃ | C₆H₄Cl₂O | C₆H₁₄O₂ |

| Molar Mass ( g/mol ) | 335.22 | 235.06 | 163.00 | 118.17 |

| Water Solubility | Low (estimation) | 720 mg/L at 20°C (R-isomer)[1] | 4.5 g/L at 20°C | Miscible[2] |

| Vapor Pressure | 4.0 x 10⁻⁶ mm Hg at 25°C (estimated)[3] | 8.0 x 10⁻⁸ mmHg[4] | 4.3 x 10⁻⁴ mm Hg at 25°C[5] | 0.76 mmHg at 25°C |

| Log Kow (Octanol-Water Partition Coefficient) | 4.52 (estimated)[3] | 3.43[4] | 3.06 | 0.81 |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 970 (estimated)[3] | 72 - 102[6] | 240 - 740 | Low (expected) |

| pKa | Not applicable | 3.10[4] | 7.85 | Not applicable |

Environmental Fate and Transformation Pathways

This compound undergoes a multi-step degradation process in the environment, initiated by the rapid hydrolysis of the ester linkage. The resulting products, Dichlorprop and 2-butoxyethanol, then follow distinct degradation pathways.

Abiotic Degradation

Photodegradation in water is another potential abiotic dissipation route for this compound and its main metabolite, Dichlorprop. Dichlorprop contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight.[4] The photodegradation of Dichlorprop in water can lead to the formation of several products, including 2,4-dichlorophenol, 2-chlorophenol, and 4-chlorophenol.[4] The rate of photolysis is dependent on factors such as water clarity, depth, and the presence of photosensitizing substances.

Biotic Degradation

Microbial degradation is the principal pathway for the dissipation of Dichlorprop in soil.[8] Studies have shown that the degradation of Dichlorprop in soil is enantioselective, with the (S)-enantiomer degrading more rapidly than the herbicidally active (R)-enantiomer. The half-life (DT50) of (S)-Dichlorprop in soil has been reported to be around 8 days, while the DT50 for (R)-Dichlorprop is approximately 13 days.[9] The primary metabolite of Dichlorprop degradation in soil is 2,4-dichlorophenol.[8] The overall degradation rate is influenced by soil properties such as organic matter content, pH, temperature, and microbial activity.

Under anaerobic conditions, Dichlorprop is significantly more persistent. Studies have shown no significant degradation of Dichlorprop in anaerobic aquifer material over 140 days.[4] Similarly, in anaerobic sewage sludge, Dichlorprop persisted for 49 days, whereas the related herbicide 2,4-D was readily degraded.

The butoxyethyl moiety, released as 2-butoxyethanol, is also subject to microbial degradation. 2-Butoxyethanol is considered to be readily biodegradable in both soil and water, with an estimated half-life of 1 to 4 weeks in aquatic environments.[2][3][10] The degradation proceeds via oxidation to 2-butoxyacetic acid, followed by cleavage of the ether bond to yield glyoxylate and n-butanol.[11][12]

Mobility and Bioaccumulation

The mobility of this compound in soil is estimated to be moderate, with a Koc value of 970.[3] Following hydrolysis, the resulting Dichlorprop has a lower Koc (72-102), indicating a higher potential for mobility.[6] However, its relatively short soil half-life under aerobic conditions mitigates extensive leaching.[1]

The estimated bioconcentration factor (BCF) for this compound is 450, suggesting a high potential for bioaccumulation in aquatic organisms.[3] However, the rapid hydrolysis to the less lipophilic Dichlorprop (Log Kow = 3.43) likely reduces the actual bioaccumulation potential of the parent ester.[4] The BCF for the metabolite 2,4-dichlorophenol in fish is reported to be low to moderate, with values ranging from 3.8 to 100.[13] 2-Butoxyethanol has a low potential for bioaccumulation.[3]

Ecotoxicological Profile of Major Metabolites

The environmental risk assessment of this compound must consider the toxicity of its primary and more persistent metabolites, Dichlorprop and 2,4-dichlorophenol.

Dichlorprop

Dichlorprop exhibits moderate to low toxicity to most aquatic organisms.[6]

| Organism | Endpoint | Value (mg/L) | Reference |

| Fish (various) | 96h LC50 | 1.0 - 10.0 | [14] |

| Aquatic Invertebrates (Daphnia magna) | 48h EC50 | >1.0 | [14] |

| Algae (various) | 72h EC50 | 0.1 - 1.0 | [14] |

2,4-Dichlorophenol

2,4-Dichlorophenol is generally more toxic to aquatic organisms than Dichlorprop.[15][16]

| Organism | Endpoint | Value (µg/L) | Reference |

| Freshwater Fish (Oncorhynchus mykiss) | 85-d NOEC (growth) | 179 | [17] |

| Freshwater Fish (Pimephales promelas) | 96h LC50 | 1,910 | [5] |

| Freshwater Invertebrates (Daphnia magna) | 48h EC50 | 1,400 | [13] |

| Freshwater Invertebrates (Daphnia magna) | 21-d NOEC (reproduction) | 210 | [17] |

| Marine Algae (Phaeodactylum tricornutum) | 72h EC50 | 600 | [13] |

2-Butoxyethanol

2-Butoxyethanol is considered to have low toxicity to aquatic organisms.

| Organism | Endpoint | Value (mg/L) | Reference |

| Fathead minnow | 96h LC50 | 2137 | [3] |

| Daphnia magna | 48h LC50 | 835 | [3] |

| Green algae (Selenastrum capricornutum) | 7d EC50 | >1000 | [3] |

Experimental Methodologies for Environmental Fate Assessment

Standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for generating reliable and comparable data on the environmental fate of pesticides.

Hydrolysis Study (following OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound as a function of pH.

Methodology:

-

Preparation of Sterile Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of this compound (radiolabeled or non-labeled) to the buffer solutions. The concentration should not exceed half of its water solubility.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At appropriate time intervals, collect samples from each pH solution.

-

Analysis: Analyze the samples for the concentration of this compound and its hydrolysis product, Dichlorprop, using a suitable analytical method (e.g., HPLC or GC).

-

Data Analysis: Determine the first-order rate constant and the half-life (DT50) of hydrolysis at each pH.

Aerobic and Anaerobic Transformation in Soil (following OECD Guideline 307)

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic and anaerobic conditions.[7][11]

Methodology:

-

Soil Selection and Characterization: Select and characterize representative agricultural soils (e.g., sand, loam, clay) for parameters such as texture, organic carbon content, pH, and microbial biomass.

-

Test Substance Application: Treat the soil samples with a known concentration of ¹⁴C-labeled this compound.

-

Incubation:

-

Aerobic: Incubate the soil in a flow-through system that allows for the continuous supply of air and trapping of evolved ¹⁴CO₂ and volatile organic compounds.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with water and purge with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling: At various time intervals, collect soil samples from the incubation vessels.

-

Extraction and Analysis: Extract the soil samples with appropriate solvents and analyze the extracts using techniques such as Liquid Scintillation Counting (LSC), High-Performance Liquid Chromatography (HPLC) with radiometric detection, and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its transformation products.

-

Data Analysis: Determine the degradation kinetics (DT50 and DT90) for this compound and major metabolites. Elucidate the degradation pathway and establish a mass balance.

Conclusion

The environmental fate of this compound is characterized by a rapid initial hydrolysis to Dichlorprop and 2-butoxyethanol. The subsequent degradation is primarily driven by microbial processes in soil and water, with photolysis also contributing to the dissipation of Dichlorprop in aquatic systems. While the parent ester may have a high potential for bioaccumulation, its short environmental persistence due to hydrolysis likely limits this risk. The primary metabolites, Dichlorprop and 2,4-dichlorophenol, exhibit varying degrees of mobility and toxicity, with 2,4-dichlorophenol being of greater ecotoxicological concern. A comprehensive environmental risk assessment of this compound requires consideration of the fate and effects of these key transformation products. Further research to obtain specific hydrolysis and photolysis rate constants for this compound would enhance the accuracy of environmental exposure models.

References

-

2-Butoxyethanol. Wikipedia. [Link]

-

2-(2,4-Dichlorophenoxy)propionic acid butoxyethyl ester. PubChem. [Link]

-

2-butoxyethanol. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

Chlorophenols in freshwater and marine water. Water Quality Australia. [Link]

-

Isolation and characterization of 2-butoxyethanol degrading bacterial strains. PubMed. [Link]

-

Isolation and characterization of 2-butoxyethanol degrading bacterial strains. ResearchGate. [Link]

-

RIVM report 601714007 Environmental risk limits for 2,4-dichlorophenol. RIVM. [Link]

-

TIER II ACUTE AND CHRONIC AQUATIC LIFE VALUES 2,4-DICHLOROPHENOL. US EPA. [Link]

-

2-BUTOXYETHANOL. Ataman Kimya. [Link]

-

Proposed EQS for Water Framework Directive Annex VIII substances: 2,4-dichlorophenol. UK Government. [Link]

-

Aquatic Toxicity. ChemSafetyPro.COM. [Link]

-

Dichlorprop (Ref: RD 406). AERU - University of Hertfordshire. [Link]

-

Dichlorprop-P (Ref: BAS 044H). AERU - University of Hertfordshire. [Link]

-

Ambient Water Quality Criteria for Dichloropropanes/Dichloropropenes. US EPA. [Link]

-

General physicochemical properties related to environmental fate. AERU. [Link]

-

DEGRADATION OF 1,3-DICHLOROPROPENES IN THE SOIL. WUR eDepot. [Link]

-

Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. [Link]

-

2,4-Dichlorophenoxyacetic Acid. CDC. [Link]

-

Use of LC in aquatic regulatory toxicology-Disharmony in global harmonization of hazard classification of chemicals. ResearchGate. [Link]

-

Dichlorprop. PubChem. [Link]

-

This compound. AERU - University of Hertfordshire. [Link]

-

SRC TR 98-008 Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals. EPA. [Link]

-

A Review of the Aquatic Environmental Fate of Triclopyr and its Major Metabolites. University of Florida. [Link]

-

Foliar Penetration and Dissipation of Triclopyr Butoxyethyl Ester Herbicide on Leaves and Glass Slides in the Light and. H.J. Andrews Experimental Forest. [Link]

-

A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]

-

Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. PubMed Central. [Link]

-

Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. ACS Publications. [Link]

-

Impact of dichlorprop on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils. PubMed. [Link]

-

This compound. Gsrs. [Link]

-

Dynamics of pesticide residues in soils during the growing season: a case study in peach orchards, east-central Portugal. Taylor & Francis Online. [Link]

-

Dissipation kinetics of diclosulam 84% WDG in soils of four different agro-climatic regions under laboratory simulated condition. Journal of Crop and Weed. [Link]

-

Effects of Environmental Factors on 1,3-Dichloropropene Hydrolysis in Water and Soil. ResearchGate. [Link]

-

half-life.pdf. National Pesticide Information Center - Oregon State University. [Link]

-

Butoxyethanol, 2- (CICADS). Inchem.org. [Link]

-

Fate of the herbicides mecoprop, dichlorprop, and 2,4-D in aerobic and anaerobic sewage sludge as determined by laboratory batch studies and enantiomer-specific analysis. FREDI. [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. epa.gov [epa.gov]

- 3. Butoxyethanol, 2- (CICADS) [inchem.org]

- 4. npic.orst.edu [npic.orst.edu]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and characterization of 2-butoxyethanol degrading bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. wfduk.org [wfduk.org]

- 13. Dichlorprop-P (Ref: BAS 044H) [sitem.herts.ac.uk]

- 14. Dynamics of pesticide residues in soils during the growing season: a case study in peach orchards, east-central Portugal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cropandweed.com [cropandweed.com]

- 16. Chlorophenols in freshwater and marine water [waterquality.gov.au]

- 17. sitem.herts.ac.uk [sitem.herts.ac.uk]

A Comprehensive Technical Guide to the Enantiomers of Dichlorprop-Butotyl: Chiral Separation, Biological Activity, and Environmental Fate

An In-depth Technical Guide Topic: Dichlorprop-butotyl Enantiomers and their Biological Activity Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a widely used phenoxy herbicide, exists as a chiral compound with two enantiomeric forms: (R)-dichlorprop-butotyl and (S)-dichlorprop-butotyl. While structurally mirror images, these enantiomers exhibit profound differences in their biological activity and environmental interactions. This technical guide provides an in-depth exploration of the stereoselective nature of this agrochemical. We will dissect the molecular mechanism of its herbicidal action, which is almost exclusively attributed to the (R)-enantiomer, and detail the analytical protocols required for their chiral resolution. Furthermore, this guide synthesizes current research on the enantioselective toxicity in non-target organisms and the differential degradation pathways in the environment. Understanding these enantiomer-specific behaviors is paramount for developing more efficient, targeted agrochemicals and for conducting accurate environmental risk assessments.

Introduction to this compound and the Principle of Chirality

This compound: A Phenoxy Herbicide

Dichlorprop is a selective, systemic herbicide belonging to the chlorophenoxy class of chemicals, structurally similar to 2,4-D.[1] It is primarily used for post-emergent control of annual and perennial broadleaf weeds in agricultural and turf settings.[2][3] Dichlorprop itself is a carboxylic acid. To enhance its uptake by plants, it is often formulated as an ester, such as this compound (the butoxyethyl ester).[1][4][5] Once absorbed by the plant, the ester is hydrolyzed to the active dichlorprop acid, which then exerts its herbicidal effect.

The Significance of Chirality in Agrochemicals

Dichlorprop possesses a single asymmetric carbon in its propanoic acid moiety, making it a chiral molecule that exists as two non-superimposable mirror-image forms called enantiomers: the (R)- and (S)-forms.[1][3][6][7] Biological systems, such as enzyme active sites and protein receptors, are themselves chiral. Consequently, they often interact differently with each enantiomer of a chiral compound.[8] This can lead to one enantiomer exhibiting high biological activity while the other is significantly less active or completely inactive.[8] This principle is a cornerstone of modern pharmacology and is increasingly critical in the agrochemical industry for maximizing efficacy and minimizing off-target effects and environmental loading.

From Racemate to Enantiopure: The Evolution of Dichlorprop

When first introduced in the 1960s, dichlorprop was sold as a racemic mixture, containing equal amounts of both the (R)- and (S)-enantiomers.[1][3] However, extensive research revealed that only the (R)-enantiomer, now commonly referred to as dichlorprop-P (for "pure"), possesses herbicidal activity.[3][6] The (S)-enantiomer is considered an isomeric ballast, contributing to the chemical load in the environment without providing any weed-killing benefit. Advances in asymmetric synthesis and chiral separation have enabled the commercial production of enantiopure (R)-dichlorprop.[1][3] Today, in many regions including the United States, only formulations based on (R)-dichlorprop are approved and sold for agricultural use.[1]

Mechanism of Herbicidal Action

The Role of the (R)-Enantiomer as a Synthetic Auxin

The herbicidal activity of (R)-dichlorprop stems from its function as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[2][6] Upon absorption and translocation within the plant, (R)-dichlorprop binds to auxin receptors, initiating a cascade of physiological disruptions.[1][2] This leads to an abnormal and uncontrolled increase in cell division and elongation, protein synthesis, and ethylene production.[1] The resulting rapid, disorganized growth damages the plant's vascular tissues, leading to characteristic symptoms such as twisting and curling of stems and leaves, and ultimately, plant death.[2][6]

The Inactive (S)-Enantiomer: An Isomeric Ballast

The (S)-enantiomer does not fit correctly into the auxin-binding protein receptors due to its stereochemistry and therefore does not elicit the herbicidal response. While considered biologically inactive in terms of its target effect, its presence in racemic formulations contributes unnecessarily to the total amount of pesticide released into the environment. The regulatory shift towards enantiopure (R)-dichlorprop-P represents a significant step in reducing this redundant chemical load.

Sources

- 1. Dichlorprop - Wikipedia [en.wikipedia.org]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

- 4. This compound [sitem.herts.ac.uk]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Dichlorprop-P (Ref: BAS 044H) [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Enantioselectivity in environmental safety of current chiral insecticides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dichlorprop-butotyl: Physicochemical Properties, Mode of Action, and Analytical Methodologies

Introduction

Dichlorprop-butotyl, the 2-butoxyethyl ester of dichlorprop, is a synthetic auxin herbicide belonging to the phenoxypropionic acid class of chemicals.[1][2] Historically, it was utilized for the post-emergence control of annual and perennial broadleaf weeds in various agricultural and non-crop settings.[3][4] As a derivative of dichlorprop, its herbicidal activity stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible species.[5][6] Although its production and use in some regions, such as the United States, have been discontinued, its environmental fate and the properties of related compounds remain of significant interest to researchers, environmental scientists, and regulatory bodies.[3]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It delves into its molecular mechanism of action as a synthetic auxin, details a robust analytical methodology for its detection in environmental matrices, and summarizes its environmental fate and ecotoxicological profile.

Physicochemical and Identity Properties

The fundamental identity and physicochemical characteristics of this compound are crucial for understanding its environmental transport, persistence, and biological interactions. These properties dictate its solubility in various media, potential for volatilization, and lipophilicity, which influences its bioaccumulation potential.

Table 1: Core Identity and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-butoxyethyl 2-(2,4-dichlorophenoxy)propanoate | [1][3] |

| Synonyms | Dichlorprop butoxyethyl ester, 2,4-DP butoxyethyl ester | [3][7] |

| CAS Number | 53404-31-2 | [7][8] |

| EC Number | 258-528-4 | [7] |

| Molecular Formula | C₁₅H₂₀Cl₂O₄ | [7][8] |

| Molecular Weight | 335.22 g/mol | [7][9] |

| Chemical Structure | CCCCOCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | [3] |

| Physical State | Non Combustible Liquid (Storage Class) | [3][7] |

| Water Solubility | 1.049 mg/L (at 25 °C, estimated) | [7] |

| Vapor Pressure | 4.05 x 10⁻⁶ mm Hg (at 25 °C, estimated) | [3][7] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.9 (XLogP3) / 4.52 (estimated) | [3][7] |

| Henry's Law Constant | 1.42 x 10⁻⁷ atm-m³/mol (at 25 °C, estimated) | [3][7] |

Chemical Reactivity and Stability

This compound is stable under standard recommended storage conditions, typically in a tightly closed container in a dry, well-ventilated area.[3][7] A key chemical characteristic of this ester is its susceptibility to hydrolysis. The ester linkage can be cleaved upon warming with either acids or alkalis, yielding the parent acid, dichlorprop, and 2-butoxyethanol.[7][10] This hydrolysis is an important environmental fate process, with estimated half-lives of 300 days at a neutral pH of 7 and a significantly faster 31 days at a more alkaline pH of 8.[3]

In the atmosphere, vapor-phase this compound is subject to degradation through reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of approximately 14 hours.[3] The presence of chromophores that absorb light at wavelengths greater than 290 nm suggests that the molecule may also be susceptible to direct photolysis by sunlight.[3]

Mechanism of Action: The Synthetic Auxin Pathway

This compound exerts its herbicidal effects by acting as a synthetic mimic of the plant hormone auxin (IAA).[5][6] The butotyl ester itself is likely a pro-herbicide, which upon absorption into the plant, is hydrolyzed to the active acid form, dichlorprop. This active form disrupts the finely tuned endogenous auxin signaling pathways.

The core of the auxin response is a transcriptional regulation system involving three main protein families:

-

TIR1/AFB Receptors: These are F-box proteins that act as auxin receptors.[3][4]

-

Aux/IAA Repressors: These proteins bind to and inhibit the activity of Auxin Response Factors (ARFs).[3]

-

Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of genes, thereby regulating their expression.[4]

In a normal, low-auxin state, Aux/IAA proteins repress ARF activity, keeping auxin-responsive genes switched off. When natural auxin (IAA) or a synthetic auxin like dichlorprop is present at high concentrations, it acts as a "molecular glue," facilitating the binding of the TIR1/AFB receptor to the Aux/IAA repressor.[4][8] This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[10]

The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of numerous auxin-responsive genes.[8] The sustained, high-level activation caused by a stable synthetic auxin leads to a cascade of downstream effects, including the overproduction of ethylene and abscisic acid (ABA), which contribute to epinastic growth (twisting of stems and petioles), senescence, and ultimately, plant death.[6][11][12]

Caption: Synthetic auxin (Dichlorprop) signaling pathway.

Environmental Fate and Ecotoxicology

-

Soil: this compound is expected to exhibit moderate mobility in soil based on an estimated soil organic carbon-water partitioning coefficient (Koc) of 970.[3] Volatilization from moist soil surfaces is not considered a significant fate process due to its low Henry's Law constant.[3]

-

Water: When released into aquatic environments, it is predicted to adsorb to suspended solids and sediment.[3] The potential for bioconcentration in aquatic organisms is considered high, based on an estimated bioconcentration factor (BCF) of 450.[3]

-

Ecotoxicity: this compound is classified as very toxic to aquatic life (H400) and toxic to aquatic life with long-lasting effects (H411).[3] Specific toxicological data for animal and human exposure to the butotyl ester is limited.[3]

Analytical Methodology: Determination in Soil

The accurate quantification of this compound and its primary metabolites in environmental samples is essential for risk assessment and fate modeling. The following protocol is a synthesized methodology based on established EPA methods for phenoxy acid herbicides and their esters.[11]

Objective: To determine the concentration of this compound and its primary degradation product, dichlorprop, in soil samples using Gas Chromatography/Mass Spectrometry (GC/MS).

Principle: Soil samples are extracted with a buffered solvent system. The ester (this compound) and the acid (dichlorprop) are separated using Solid Phase Extraction (SPE). The acid fraction is then derivatized (methylated) to a more volatile ester to facilitate GC analysis. Both fractions are then quantified by GC/MS.

Experimental Protocol:

-

Sample Preparation and Extraction:

-

Weigh 20 g of homogenized soil into a 250 mL centrifuge bottle.

-

Fortify quality control samples with known concentrations of this compound and dichlorprop standards.

-

Add 100 mL of an extraction solvent (e.g., a mixture of acetic acid, methanol, and water) and a basic buffer solution to the bottle.

-

Shake vigorously on a mechanical shaker for 1 hour.

-

Centrifuge the sample at 2000 rpm for 10 minutes to separate the soil and the supernatant.

-

Decant the supernatant extract for cleanup.

-

-

Solid Phase Extraction (SPE) Cleanup and Fractionation:

-

Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing methanol and then deionized water through it.

-

Load the soil extract onto the conditioned SPE cartridge.

-

Fraction 1 (Ester): Elute the this compound from the cartridge using a non-polar solvent mixture like acetone/hexane. Collect this eluate in a clean tube.

-

Fraction 2 (Acid): Elute the dichlorprop acid using a more polar solvent, such as a methanol/acetone mixture. Collect this eluate in a separate clean tube.

-

-

Derivatization (Fraction 2 - Acid only):

-

Concentrate the acid fraction (Fraction 2) to near dryness under a gentle stream of nitrogen.

-

Add 1.0 mL of 14% Boron Trifluoride/methanol solution (BF₃-Methanol) to the tube.[11]

-

Cap the tube tightly and immerse it in a water bath at 70°C for 30 minutes to form the methyl ester of dichlorprop.[11]

-

Allow the sample to cool to room temperature.

-

Perform a liquid-liquid extraction by adding 8 mL of deionized water and 5 mL of hexane. Shake for 10 minutes.

-

Carefully transfer the upper hexane layer, containing the dichlorprop-methyl ester, to a GC vial.

-

-

Instrumental Analysis (GC/MS):

-

Concentrate the ester fraction (Fraction 1) and transfer it to a separate GC vial.

-

Inject both the prepared ester fraction and the derivatized acid fraction into the GC/MS system.

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temp 60°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring for characteristic ions of this compound and dichlorprop-methyl ester.

-

-

Quantify the analytes by comparing the peak areas to a multi-level calibration curve prepared from certified reference standards.

-

Caption: Workflow for the analysis of this compound in soil.

Safety and Handling

Standard laboratory personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound or its analytical standards.[3] All handling should be performed in a well-ventilated area or a chemical fume hood.[7] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[3]

Conclusion

This compound is a phenoxypropionic ester with well-defined, albeit often estimated, physicochemical properties that govern its behavior in the environment. Its mode of action as a synthetic auxin is a classic example of targeted herbicide design, exploiting the plant's own growth regulation machinery. While no longer in widespread use in some countries, the methodologies for its detection and the understanding of its environmental interactions remain critical for managing legacy contamination and for the broader study of synthetic auxin herbicides. The analytical workflow presented here provides a robust framework for its quantification, ensuring that researchers and environmental professionals can accurately assess its presence in relevant matrices.

References

-

FDA Global Substance Registration System. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2,4-Dichlorophenoxy)propionic acid butoxyethyl ester. PubChem. Retrieved January 14, 2026, from [Link]

-

University of Hertfordshire. (n.d.). Dichlorprop (Ref: RD 406). Agriculture and Environment Research Unit (AERU). Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Dichlorprop. PubChem. Retrieved January 14, 2026, from [Link]

-

University of Hertfordshire. (n.d.). This compound. Agriculture and Environment Research Unit (AERU). Retrieved January 14, 2026, from [Link]

-

alanwood.net. (n.d.). This compound data sheet. Compendium of Pesticide Common Names. Retrieved January 14, 2026, from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

CAS. (n.d.). Dichlorprop butotyl. CAS Common Chemistry. Retrieved January 14, 2026, from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

alanwood.net. (n.d.). dichlorprop data sheet. Compendium of Pesticide Common Names. Retrieved January 14, 2026, from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dichlorprop. Retrieved January 14, 2026, from [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - DICHLORPROP-P in the product NUFARM CORASIL PLANT GROWTH REGULATOR. Retrieved January 14, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Dichloropropenes. Retrieved January 14, 2026, from [Link]

-

Agilent. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Retrieved January 14, 2026, from [Link]

-

EFSA (European Food Safety Authority). (2024). Updated peer review of the pesticide risk assessment of the active substance dichlorprop-P and variant dichlorprop-P-2-ethylhexyl. EFSA Journal. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2008). ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes. NCBI Bookshelf. Retrieved January 14, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Dichlorprop-P; 442434-01. Retrieved January 14, 2026, from [Link]

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Retrieved January 14, 2026, from [Link]

-

Grossmann, K. (2009). Auxin herbicides: Current status of mechanism and mode of action. ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 3. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Auxin - Wikipedia [en.wikipedia.org]

- 9. Phenoxy herbicides and fibrates potently inhibit the human chemosensory receptor subunit T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Growth regulator herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]

- 12. researchgate.net [researchgate.net]

historical development and introduction of Dichlorprop herbicides

An In-Depth Technical Guide to the Historical Development and Introduction of Dichlorprop Herbicides

Abstract

Dichlorprop, a prominent member of the chlorophenoxy herbicide family, has undergone a significant evolution since its initial introduction. This technical guide provides a comprehensive overview of the historical development, chemical synthesis, mechanism of action, and regulatory journey of Dichlorprop. We will trace its origins from a racemic mixture to the enantiomerically pure active ingredient, Dichlorprop-P, which is the cornerstone of modern formulations. This document synthesizes technical data with field-proven insights, offering researchers and drug development professionals a detailed understanding of this herbicide's scientific and commercial trajectory.

Chapter 1: Genesis and Commercial Evolution of Dichlorprop

The story of Dichlorprop is intrinsically linked to the pioneering discovery of the phenoxyacetic acid herbicides in the 1940s. Following the successful introduction of 2,4-D, which revolutionized selective control of broadleaf weeds, research efforts expanded to develop analogues with different properties and weed control spectrums.

Dichlorprop, chemically known as 2-(2,4-dichlorophenoxy)propanoic acid, emerged from this second wave of innovation. It was first marketed in the 1960s as a racemic mixture, containing equal amounts of two stereoisomers: the (R)-enantiomer and the (S)-enantiomer.[1][2] This was a common practice driven by the synthesis methods of the era, which did not differentiate between the two mirror-image molecules.[1]

A pivotal moment in the development of Dichlorprop was the discovery that only the (R)-isomer possesses significant herbicidal activity.[2][3] The (S)-isomer is largely inactive, meaning that 50% of the active ingredient in the original racemic formulations contributed little to weed control, representing an inefficient chemical load on the environment. This realization, coupled with advances in asymmetric synthesis, spurred the transition towards producing the enantiomerically pure (R)-Dichlorprop, now widely known as Dichlorprop-P (the 'P' standing for propionic).[1][4]

This shift was not merely a scientific curiosity; it was driven by regulatory imperatives. In the United States, the Environmental Protection Agency (EPA) conducted a thorough reassessment of older pesticides. The Reregistration Eligibility Decision (RED) for Dichlorprop-P, finalized in 2007, mandated the transition. As of January 2007, the EPA received voluntary cancellations or commitments from registrants to convert all product formulations from the racemic mixture to the enriched Dichlorprop-P isomer. This regulatory action effectively phased out the less efficient and environmentally burdensome racemic products in the U.S. market.

Chapter 2: The Evolution of Chemical Synthesis

The manufacturing process for Dichlorprop has evolved significantly, reflecting the broader advancements in industrial chemistry from the mid-20th century to the present.

Historical Racemic Synthesis (c. 1950s-1960s)

Early industrial synthesis of racemic Dichlorprop often began with the chlorination of phenol. This process would yield a mixture of chlorophenols, with 2,4-dichlorophenol being the desired intermediate. This intermediate was then reacted with 2-chloropropanoic acid to produce the final racemic Dichlorprop molecule.[5] This method was effective for large-scale production but was inherently non-selective, producing both the active (R) and inactive (S) enantiomers in roughly equal measure.

Chapter 4: Formulations and Physicochemical Properties

Dichlorprop-P, being a carboxylic acid, is typically formulated as a salt or an ester to improve its handling, stability, and absorption into the plant. [1]Common formulations include:

-

Amine Salts: The dimethylamine (DMAS) salt is a common formulation, known for its low volatility. [6]* Esters: The 2-ethylhexyl (EHE) ester is a currently approved and widely used formulation. Ester formulations are generally more oil-soluble, which can enhance penetration through the waxy cuticle of weed leaves. [1][6] Older ester formulations, such as butoxyethyl and isooctyl esters, were once popular but are no longer approved for agricultural use in many regions, including the United States, as part of the overall regulatory refinement process. [1][7] Below is a table summarizing the key physicochemical properties of Dichlorprop.

| Property | Dichlorprop (Racemic) | Dichlorprop-P (R-isomer) | Source(s) |

| CAS Number | 120-36-5 | 15165-67-0 | [3][7] |

| Molecular Formula | C₉H₈Cl₂O₃ | C₉H₈Cl₂O₃ | [3] |

| Molar Mass | 235.06 g/mol | 235.06 g/mol | [1] |

| Appearance | Colorless crystals / White solid | White solid | [1][3] |

| Melting Point | 117.5 - 118.1 °C | 116 - 120 °C | [1][3] |

| Water Solubility | 710 - 900 mg/L | 720 mg/L (at 20 °C) | [1] |

| Vapor Pressure | 8 x 10⁻⁸ mmHg | 1.92 mPa (at 25°C) | [3][8] |

Chapter 5: Regulatory and Toxicological Profile

The toxicological profiles of Dichlorprop and Dichlorprop-P have been extensively studied. Regulatory agencies have determined that the toxicity of the racemic mixture and the pure R-isomer are not significantly different, as the inactive S-isomer does not substantially alter the acute toxicological profile. [3][9]Once absorbed, ester and salt forms are rapidly converted to the parent acid, resulting in a similar systemic toxicity profile. [8] The primary target organs in animal studies following repeated high-dose exposure are the kidney and liver, with some effects on red blood cells also noted. [6][10]The EPA classifies Dichlorprop-P as "Not Likely to be Carcinogenic to Humans," although the broader class of chlorophenoxy herbicides was once ranked by IARC as "possibly carcinogenic to humans." [1] The following table provides a summary of acute toxicity data.

| Formulation / Form | Test | Species | Value (mg/kg) | Classification | Source(s) |

| Dichlorprop (Racemic) | Oral LD₅₀ | Rat | 800 | Moderate | [3] |

| Dichlorprop-P (Acid) | Oral LD₅₀ | Rat | 537 | Moderate | [1] |

| Dichlorprop-P (Acid) | Dermal LD₅₀ | Rat/Rabbit | >4000 | Low | [6] |

| Dichlorprop-P (EHE) | Oral LD₅₀ | Rat | 694 - 982 | Moderate | [6] |

| Dichlorprop-P (EHE) | Dermal LD₅₀ | Rat | >2000 | Low | [6] |

Chapter 6: Field Application and Efficacy

Dichlorprop-P is a selective, post-emergence herbicide valued for its control of annual and perennial broadleaf weeds in cereal crops (wheat, barley) and non-crop areas like rights-of-way. [2][6]It is particularly effective against weeds that are difficult to control with 2,4-D alone, such as henbit, knotweed, and spurge. [11]It is often co-formulated with other herbicides like MCPA, 2,4-D, or mecoprop-P to broaden the spectrum of weed control. [6][12]

Chapter 7: Standardized Methodologies

To ensure scientific integrity and generate reliable data for regulatory submission and product development, standardized protocols for efficacy and residue analysis are critical.

Protocol: Field Efficacy Trial for Dichlorprop-P in Cereals

This protocol outlines a self-validating system for determining the efficacy of a Dichlorprop-P formulation on broadleaf weeds in a wheat crop.

Objective: To quantify the efficacy and crop safety of a test formulation of Dichlorprop-P compared to an untreated control and a commercial standard.

1. Experimental Design:

-

Layout: Randomized Complete Block Design (RCBD) with a minimum of 3-4 replications. [13][14]* Plot Size: Minimum net plot of 20-25 m² to allow for accurate assessment and yield analysis. [14]* Treatments:

-

Untreated Control (weedy check).

-

Test Product (Dichlorprop-P formulation) at proposed label rate (1X).

-

Test Product at double the label rate (2X) to assess crop phytotoxicity. 4. Commercial Standard (registered herbicide with a similar use pattern).

-

2. Site Selection & Preparation:

-